![molecular formula C18H19ClO5 B5215669 4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5215669.png)
4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde, commonly known as CDMB, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of benzaldehyde derivatives and has a molecular formula of C18H20ClNO4. CDMB has been found to have various applications in the field of chemistry and biochemistry, particularly in the study of enzyme kinetics and protein-ligand interactions.
Mecanismo De Acción
CDMB is believed to interact with the active site of AChE through hydrogen bonding and hydrophobic interactions. This interaction leads to the inhibition of AChE activity, which results in an increase in acetylcholine levels in the synaptic cleft. CDMB has also been found to be a potent inhibitor of butyrylcholinesterase (BuChE), another enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
CDMB has been found to have various biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can lead to improved cognitive function. CDMB has also been found to have antioxidant properties, which can protect cells from oxidative damage. In addition, CDMB has been found to have anti-inflammatory properties, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CDMB in lab experiments is its high potency as an AChE inhibitor. This makes it a useful tool for studying the role of AChE in various physiological processes. However, one limitation of using CDMB is its relatively low solubility in water, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research involving CDMB. One area of interest is the development of CDMB-based fluorescent probes for the detection of ROS in cells. Another potential direction is the use of CDMB as a lead compound for the development of new AChE inhibitors with improved potency and selectivity. Additionally, CDMB could be used as a tool for studying the role of AChE in neurodegenerative diseases such as Alzheimer's disease.
Métodos De Síntesis
CDMB is synthesized through a multi-step process involving the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-(2-chloroethoxy)ethanol, followed by the reaction of the resulting product with sodium hydroxide and 4-chlorophenol. The final product is obtained through purification and recrystallization.
Aplicaciones Científicas De Investigación
CDMB has been widely used in scientific research as a probe molecule for studying enzyme kinetics and protein-ligand interactions. It has been found to be particularly useful in the study of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. CDMB has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
Propiedades
IUPAC Name |
4-[2-[2-(4-chlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO5/c1-21-18-12-14(13-20)2-7-17(18)24-11-9-22-8-10-23-16-5-3-15(19)4-6-16/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHUKJGPADKOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[2-(4-Chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

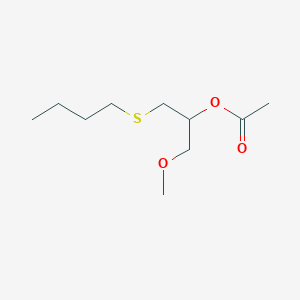
![1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5215610.png)
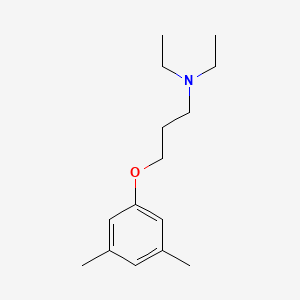
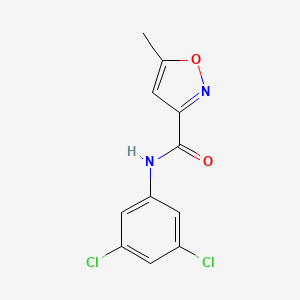
![3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5215623.png)

![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5215637.png)
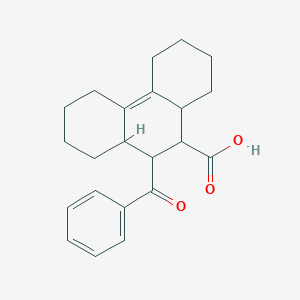

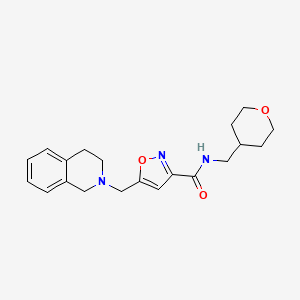
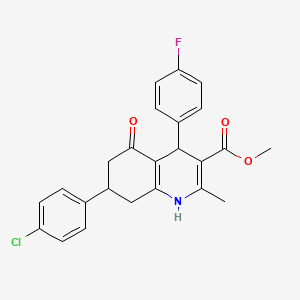
![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5215667.png)
![5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5215675.png)
![5-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5215678.png)